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Compound of Interest

Compound Name:
Thalidomide-4-O-C10-NH2

(hydrochloride)

Cat. No.: B10861132

Get Quote

Executive Summary
Thalidomide-4-O-C10-NH2 (hydrochloride) is a high-value functionalized Cereblon (CRBN)

ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the

thalidomide core modified at the 4-position of the phthalimide ring with a decyl (10-carbon)

ether linker terminating in a primary amine.

This guide details a robust, field-proven synthetic route for this compound. Unlike generic

protocols, this workflow prioritizes regioselectivity (avoiding glutarimide alkylation) and

purification efficiency (handling the lipophilic C10 chain).

Chemical Identity[1][2]
Systematic Name: 4-((10-aminodecyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

hydrochloride

Molecular Formula: C₂₃H₃₂ClN₃O₅

Role: E3 Ligase Ligand-Linker Conjugate (CRBN recruitment).
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Retrosynthetic Analysis
The synthesis is designed to minimize late-stage manipulations of the labile glutarimide ring.

We disconnect the molecule at the ether linkage and the carbamate protection group.

Figure 1: Retrosynthetic disconnection of the target PROTAC linker-ligand.
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Figure 1: Retrosynthetic disconnection of the target PROTAC linker-ligand.

Experimental Protocol
Stage 1: Preparation of Precursors
Note: 4-Hydroxythalidomide is commercially available. If synthesis is required, it is best

prepared via the condensation of 3-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-

dione.

Reagents Required:

4-Hydroxythalidomide (1.0 eq)

tert-Butyl (10-bromodecyl)carbamate (1.1 eq)
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Sourcing Note: If not available, synthesize by reacting 10-aminodecanol with Boc₂O,

followed by bromination (CBr₄/PPh₃).

Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq, anhydrous)

Potassium Iodide (KI) (0.1 eq, catalytic)

Dimethylformamide (DMF) (Anhydrous, 0.1 M concentration)

Stage 2: Regioselective Alkylation
This step attaches the linker. The critical challenge is preventing N-alkylation on the glutarimide

ring. We utilize the acidity difference: the phenol -OH (pKa ~8-10) is more acidic than the imide

-NH (pKa ~11-12), allowing mild bases like K₂CO₃ to selectively deprotonate the oxygen.

Protocol:

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-

hydroxythalidomide (1.0 mmol, 274 mg) in anhydrous DMF (10 mL).

Base Addition: Add K₂CO₃ (1.5 mmol, 207 mg) and catalytic KI (0.1 mmol, 16 mg). Stir at

room temperature for 15 minutes. The solution typically turns yellow/orange due to

phenoxide formation.

Alkylation: Dropwise add a solution of tert-butyl (10-bromodecyl)carbamate (1.1 mmol, 370

mg) in DMF (2 mL).

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar). Stir for 12–16

hours.[1]

Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting phenol should

disappear.

Workup:

Cool to room temperature.[2][3]

Pour the mixture into ice-cold water (50 mL) to precipitate the product.
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Extract with Ethyl Acetate (3 x 30 mL).

Wash the combined organic layer with water (2x) and brine (1x) to remove DMF.

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Purify via flash column chromatography (SiO₂).

Eluent: Gradient of 0% → 60% Ethyl Acetate in Hexane.

Yield Expectation: 60–80% as a white/off-white solid.

Stage 3: Boc-Deprotection and Salt Formation
The final step removes the Boc group to reveal the primary amine as a hydrochloride salt.

Protocol:

Dissolution: Dissolve the purified Boc-intermediate (0.5 mmol) in minimal 1,4-dioxane (2 mL)

or DCM (2 mL).

Acidolysis: Add 4.0 M HCl in 1,4-dioxane (2.5 mL, 20 eq) dropwise at 0°C.

Reaction: Warm to room temperature and stir for 1–2 hours.

Observation: A white precipitate (the HCl salt) often forms directly.

Isolation:

Dilute the mixture with diethyl ether (20 mL) to maximize precipitation.

Filter the solid under N₂ or Argon (hygroscopic).

Wash the cake with diethyl ether (3 x 10 mL).

Drying: Dry under high vacuum for 4 hours to remove trace dioxane/HCl.

Quantitative Data Summary
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Parameter Specification / Value Notes

Reaction Molarity 0.1 M (DMF)
Higher conc. risks

intermolecular side reactions.

Temperature 60°C (Alkylation)
>80°C increases glutarimide

ring opening risk.

Base Equivalents 1.5 - 2.0 eq K₂CO₃
Sufficient for phenol;

insufficient for imide.

Typical Yield 55% - 75% (Overall) Dependent on dryness of DMF.

Appearance White to off-white solid Hygroscopic as HCl salt.

Workflow Diagram

Figure 2: Step-by-step synthesis workflow.

4-Hydroxythalidomide
+ K2CO3 + KI

Add Linker:
N-Boc-10-bromodecylamine

(60°C, 16h)

Activation Intermediate:
Boc-Protected Ether

Alkylation Deprotection:
4M HCl in Dioxane

(RT, 2h)

Purified Final Product:
Thalidomide-4-O-C10-NH2 HCl

Precipitation

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow.

Characterization & QC
To validate the synthesis, the following analytical signatures must be confirmed:

¹H NMR (DMSO-d₆, 400 MHz):

Thalidomide Core: Aromatic protons at δ 7.5–7.8 ppm (m, 3H).

Glutarimide: Proton at chiral center (dd) ~δ 5.1 ppm; imide -NH ~δ 11.1 ppm (s, 1H).

Linker (O-CH₂): Triplet at ~δ 4.2 ppm.

Linker (Chain): Large multiplet for methylene envelope (16H) at δ 1.2–1.8 ppm.
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Amine (NH₃⁺): Broad singlet at ~δ 7.8–8.2 ppm (exchangeable with D₂O).

LC-MS:

Observe [M+H]⁺ peak corresponding to the free amine mass (Calc. Mass + 1).

Ensure absence of [M+H-Boc]⁺ peak from the intermediate.

Safety & Handling
Teratogenicity: Thalidomide derivatives are potent teratogens. All handling must occur in a

fume hood with double-gloving and appropriate gowning. Avoid all contact with skin or

inhalation of dust.

Glutarimide Stability: The glutarimide ring is sensitive to hydrolysis in strong aqueous base

(pH > 9). Perform workups rapidly and avoid prolonged exposure to basic water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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